molecular formula C18H14Cl2N2O3S B12145533 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12145533
M. Wt: 409.3 g/mol
InChI Key: FXHITFGWBHAQGB-BNCCVWRVSA-N
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Description

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring, dichlorophenyl, and dimethoxybenzylidene groups. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of dichlorophenyl and dimethoxybenzylidene groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-14-4-3-10(15(9-14)25-2)5-16-17(23)22-18(26-16)21-13-7-11(19)6-12(20)8-13/h3-9H,1-2H3,(H,21,22,23)/b16-5-

InChI Key

FXHITFGWBHAQGB-BNCCVWRVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Origin of Product

United States

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